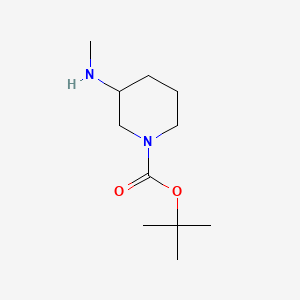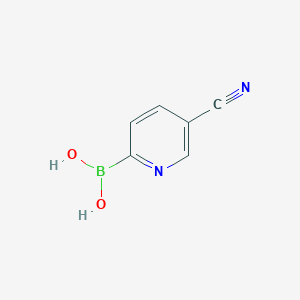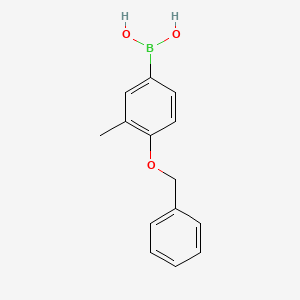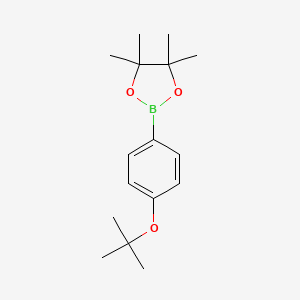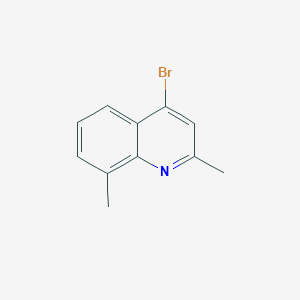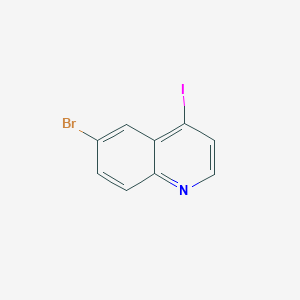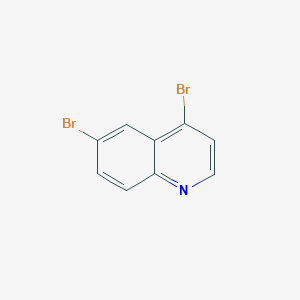![molecular formula C6HBrCl2N2S B1287993 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine CAS No. 41102-25-4](/img/structure/B1287993.png)
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
Overview
Description
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine is a heterocyclic compound made from the combination of two aromatic rings and a nitrogen atom. It is a member of the thienopyrimidine family and is primarily used as an intermediate for the synthesis of other compounds. This compound is a valuable reagent for the synthesis of other compounds, such as pharmaceuticals, dyes, and pesticides.
Scientific Research Applications
Anticancer Potential
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have been designed as protein tyrosine kinase inhibitors, a class of drugs used in cancer therapy. This approach demonstrates the potential of this compound derivatives as novel anti-cancer agents (Jiang Da-hong, 2012).
Cell Cycle Arrest in Cancer Cells
Research has shown that halogenated thieno[3,2-d]pyrimidines, including derivatives of this compound, exhibit antiproliferative activity against various cancer cell models. Specifically, they can induce cell death in aggressive breast cancer cells by arresting them at the G2/M stage of the cell cycle. This finding highlights the potential of these compounds in targeted cancer therapy (Christina R. Ross et al., 2015).
Antimicrobial and Antinociceptive Effects
This compound derivatives have been evaluated for their antibacterial and antinociceptive effects. Some derivatives demonstrated significant activity against E. coli and showed antinociceptive responses in animal models. This suggests their potential for the development of new antimicrobial and pain-relief medications (A. Waheed et al., 2008).
Anticonvulsant and Antioxidant Activity
Research into pyrimidine analogs, including those based on this compound, has shown promising anticonvulsant and antioxidant properties. These compounds, tested in various models, have demonstrated efficacy in seizure control and radical scavenging activity, indicating their potential therapeutic applications in neurology and oxidative stress-related conditions (K. Mohana et al., 2013).
Versatility in Chemical Synthesis
This compound and its derivatives are valuable intermediates in synthetic chemistry. They serve as key components in the synthesis of various chemically diverse compounds, demonstrating their versatility in drug development and chemical synthesis processes (Caifei Tang et al., 2014).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
This compound is a heterocyclic building block and is often used in the synthesis of various pharmaceuticals and biologically active compounds
Mode of Action
As a building block, it is likely to interact with its targets through the formation of covalent bonds during the synthesis of larger molecules .
Biochemical Pathways
The specific biochemical pathways affected by 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine are currently unknown. It is likely that the compound’s effects on biochemical pathways are dependent on the specific molecules it is used to synthesize .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is predicted to be a substrate for p-glycoprotein, which is involved in drug transport across cell membranes .
Result of Action
The molecular and cellular effects of this compound are likely dependent on the specific molecules it is used to synthesize. As a building block in chemical synthesis, its effects can vary widely depending on the context .
Biochemical Analysis
Biochemical Properties
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been identified as an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions are essential for studying the metabolic pathways and potential drug-drug interactions involving these enzymes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation and apoptosis . Additionally, it affects the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes . This inhibition leads to changes in the metabolic activity of these enzymes, affecting the overall metabolic flux within the cell. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade when exposed to light and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, it can cause significant toxicity, including liver damage and disruptions in metabolic processes. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which can be studied to understand the compound’s metabolic fate. Additionally, it can affect the levels of other metabolites within the cell, thereby influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its lipophilicity, which allows it to permeate cell membranes and accumulate in lipid-rich regions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to this organelle. Additionally, it can be found in other cellular compartments, such as the mitochondria, where it may influence mitochondrial function and metabolism.
Properties
IUPAC Name |
7-bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBrCl2N2S/c7-2-1-12-4-3(2)10-6(9)11-5(4)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELNIRJYLYMJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBrCl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592815 | |
| Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41102-25-4 | |
| Record name | 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



